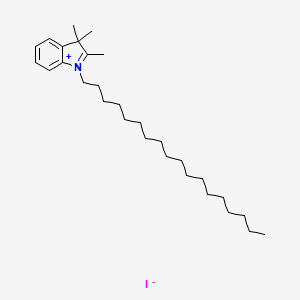
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide is a quaternary ammonium salt derived from indole. This compound is characterized by its long alkyl chain, which imparts unique properties, making it useful in various scientific and industrial applications. The presence of the iodide ion enhances its reactivity and solubility in polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide typically begins with 2,3,3-trimethylindolenine. This precursor reacts with 1-iodooctadecane under reflux conditions in a suitable solvent like chloroform. The reaction is usually carried out for an extended period, often up to 96 hours, to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up using larger reactors and optimized conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The indolium core can participate in redox reactions, altering its electronic properties.
Addition Reactions: The double bonds in the indole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted indolium salts, while oxidation can lead to the formation of indole oxides.
Scientific Research Applications
3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide involves its interaction with cellular membranes. The long alkyl chain allows it to embed into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This compound can also interact with specific molecular targets, such as ion channels and receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar structure but lacks the long alkyl chain, resulting in different solubility and reactivity properties.
2,3,3-Trimethylindolenine: The precursor to 3H-Indolium, 2,3,3-trimethyl-1-octadecyl-, iodide, used in various synthetic applications.
Uniqueness
The uniqueness of this compound lies in its long alkyl chain, which imparts amphiphilic properties, making it suitable for applications involving lipid membranes and interfaces. This distinguishes it from other indolium salts that lack such a feature.
Properties
CAS No. |
73811-00-4 |
|---|---|
Molecular Formula |
C29H50IN |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
2,3,3-trimethyl-1-octadecylindol-1-ium;iodide |
InChI |
InChI=1S/C29H50N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-30-26(2)29(3,4)27-23-20-21-24-28(27)30;/h20-21,23-24H,5-19,22,25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KQZMCGJLGPJJHX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















